![molecular formula C9H6ClN3O B2736982 2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole CAS No. 41886-24-2](/img/structure/B2736982.png)
2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Chlorophenyl)-4-formyl-[1,2,3]triazole” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar triazole compounds often involves diazotization of aniline derivatives by sodium nitrite followed by reaction with aminoacetonitrile hydrochloride . This affords an intermediate compound which upon heating under reflux in ethanol affords the desired compound .Molecular Structure Analysis
The molecular structure of triazole compounds can be characterized by means of quantum chemical methods . The molecular structure is found to be slightly out of plane . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties can be established .Chemical Reactions Analysis
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can be influenced by the substituents on the triazole ring . The effect of these substituents on the vibrational spectra and molecular properties can be evaluated through comparison with its non-substituted form .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has shown that triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole and similar compounds, are highly effective as corrosion inhibitors for mild steel in acidic media. These compounds demonstrate high inhibition efficiencies, with some studies reporting up to 99% effectiveness in certain acidic environments. The mechanism involves the adsorption of these triazole derivatives on the steel surface, following Langmuir's adsorption isotherm model. The effectiveness of these inhibitors is influenced by the type and nature of the substituents in the inhibitor molecule (Lagrenée et al., 2002); (Bentiss et al., 2007).
Antifungal Activity
1,2,3-Triazole derivatives have been extensively studied for their antifungal properties. Specific derivatives, like those substituted with a chlorophenyl group, have shown promising antifungal profiles against various Candida species. The structure of these compounds offers potential for future modifications to enhance their drug-like properties (Lima-Neto et al., 2012).
Synthesis and Characterization
The synthesis and characterization of triazole derivatives, including 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, have been a significant area of study. These compounds have been synthesized through various methods, including microwave-assisted synthesis, and analyzed using techniques like X-ray crystallography and NMR spectroscopy. These studies are crucial for understanding the structural properties and potential applications of these compounds (Yeo et al., 2019).
Drug Discovery and Medicinal Chemistry
Triazole rings, including 1,2,3-triazoles, have been recognized for their potential in drug discovery. They are known for their diverse biological activities and have been explored as bioisosteres in the design of new drug analogs. The 1,2,3-triazole ring, in particular, has been studied for its antimicrobial, antiviral, and antitumor effects. Its structural features allow it to mimic various functional groups, making it a versatile scaffold in medicinal chemistry (Bonandi et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(4-chlorophenyl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-1-3-9(4-2-7)13-11-5-8(6-14)12-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZXYJQYFWKOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC(=N2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2736900.png)
![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2736902.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2736904.png)
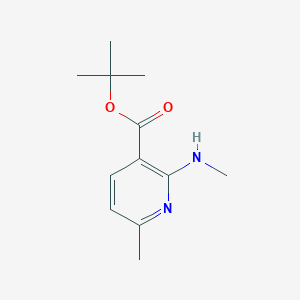
![2-amino-6-(3-(diethylamino)propyl)-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2736907.png)
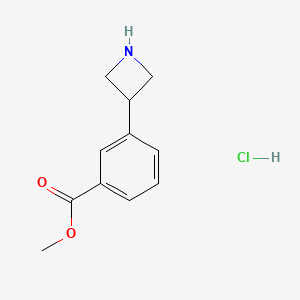
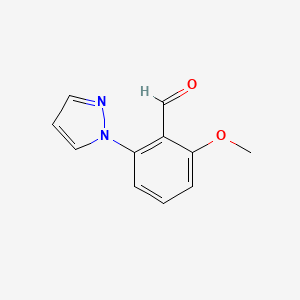
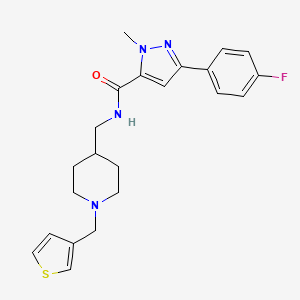
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2736912.png)
![Spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride](/img/structure/B2736914.png)
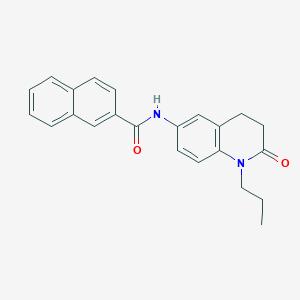
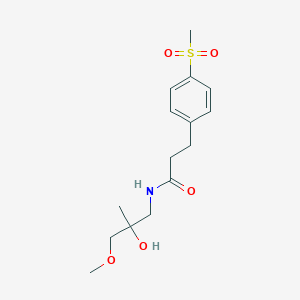

![N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736921.png)